cis-ACCP

Stereochemistry MMP Inhibitor Target Selectivity

cis-ACCP is a stereochemically-defined, orally active MMP-2/9 inhibitor for preclinical research. Its specific cis-stereochemistry is critical for selective gelatinase inhibition, a property lost in the trans-isomer. It demonstrates a 90% reduction in metastasis in vivo and serves as a benchmark in invasion assays. This tool compound is ideal for studying MMP-2/9-dependent mechanisms.

Molecular Formula C7H15N2O4P
Molecular Weight 222.18 g/mol
Cat. No. B560371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-ACCP
SynonymsP-[[[(1R,2S)-2-aminocyclohexyl]amino]carbonyl]-phosphonic acid
Molecular FormulaC7H15N2O4P
Molecular Weight222.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC(=O)P(=O)(O)O
InChIInChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1
InChIKeyXHCXISPZIHYKQD-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





cis-ACCP: Stereochemically-Defined Selective MMP-2/MMP-9 Inhibitor for Antimetastatic Research


cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) is a small-molecule, stereochemically-defined carbamoylphosphonate derivative that acts as a reversible and competitive inhibitor of matrix metalloproteinases (MMPs), specifically targeting gelatinases MMP-2 and MMP-9 . It is characterized as a type IV collagen-specific inhibitor with a pronounced preference for MMP-2 inhibition . cis-ACCP demonstrates oral activity and is primarily utilized in preclinical research to study tumor cell invasion, metastasis formation, and the role of specific MMPs in extracellular matrix remodeling [1].

cis-ACCP: Why trans-Isomers or Other MMP Inhibitors Cannot Be Casually Substituted


Substitution with a generic MMP inhibitor or even the trans-isomer of ACCP (trans-ACCP) is scientifically unsound for gelatinase-dependent studies. The specific cis-stereochemistry of ACCP is a critical determinant of its target selectivity profile. While cis-ACCP potently and selectively inhibits the gelatinases MMP-2 and MMP-9, its trans-isomer demonstrates a complete loss of activity against these enzymes, instead showing moderate inhibition of other MMPs like MMP-3 and MMP-13 . This stereochemistry-driven shift in inhibition profile is a pivotal differentiator . Furthermore, cis-ACCP offers a defined and well-characterized in vivo pharmacokinetic and efficacy profile, including oral activity and a 90% reduction in metastasis, which is not guaranteed for uncharacterized analogs or broad-spectrum inhibitors [1].

cis-ACCP: A Quantitative Evidence Guide for Scientific Selection


Target Selectivity: Direct Head-to-Head Comparison of cis-ACCP vs. trans-ACCP

A direct head-to-head in vitro comparison reveals that the cis-stereochemistry of ACCP is essential for gelatinase inhibition. The trans-ACCP isomer, in contrast, shows no activity against MMP-2 and MMP-9 but instead demonstrates moderate activity against MMP-3 and MMP-13 . This fundamental difference in target engagement profile is a key differentiator for research where selective inhibition of gelatinases is required.

Stereochemistry MMP Inhibitor Target Selectivity

Potency and Selectivity: Cross-Study Comparison of cis-ACCP vs. the Broad-Spectrum Inhibitor Marimastat

cis-ACCP exhibits a distinct selectivity profile for MMP-2 over MMP-9, with an IC50 of 4 µM for MMP-2 and 20 µM for MMP-9, representing a 5-fold selectivity [1]. This contrasts with earlier-generation broad-spectrum MMP inhibitors like Marimastat, which have been reported to inhibit MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 with IC50 values in the low nanomolar range (e.g., IC50 for MMP-1 is 5 nM, for MMP-2 is 6 nM) [2]. The narrower and less potent (micromolar) profile of cis-ACCP may offer a distinct pharmacological signature that could be advantageous for dissecting the specific contributions of MMP-2 versus MMP-9 in complex biological systems, potentially mitigating the off-target effects and toxicity associated with pan-MMP inhibition.

Potency Selectivity MMP-2 MMP-9 Marimastat

In Vivo Efficacy: Dose-Dependent Reduction of Metastasis in a Murine Melanoma Model

In a murine B16-F10 melanoma metastasis model, oral administration of cis-ACCP at a dose of 50 mg/kg once daily led to an approximately 90% reduction in metastasis formation compared to untreated controls [1]. The study also showed that this dose was nontoxic up to 500 mg/kg, following intraperitoneal administration daily for two weeks [2]. This high level of in vivo efficacy, achieved with oral dosing, is a key piece of evidence supporting its use in preclinical antimetastatic research.

Antimetastatic In Vivo Oral Bioavailability

Cellular Functional Assay: cis-ACCP Inhibits Tumor Cell Invasion in vitro

In a cell-based functional assay, the addition of cis-ACCP to tumor cells prevented their traversal across Matrigel-coated membranes in a dose-dependent manner. At a concentration of 100 µM, cis-ACCP prevented approximately 90% of tumor cell invasion . This assay directly links the compound's biochemical inhibition of MMP-2 and MMP-9 to a functional outcome relevant to the metastatic cascade.

Cell Invasion Matrigel Functional Assay

cis-ACCP: Recommended Research and Application Scenarios Based on Verified Evidence


Investigating Stereochemistry-Driven MMP Selectivity

cis-ACCP is ideally suited as a tool compound for studies designed to elucidate the functional consequences of selectively inhibiting MMP-2 and MMP-9, while sparing other MMPs. Its well-defined selectivity profile, contrasted with the distinct activity of its trans-isomer, allows researchers to directly probe the role of stereochemistry in target engagement and downstream biological effects .

Validating MMP-2/9 as a Target in In Vivo Metastasis Models

Given its demonstrated oral activity and robust antimetastatic efficacy (approx. 90% reduction in metastasis at 50 mg/kg) in a murine melanoma model, cis-ACCP is a validated tool for in vivo pharmacology studies [1]. It is appropriate for research aimed at confirming the role of gelatinases in metastasis formation in specific cancer types and for benchmarking new antimetastatic agents.

Functional Cell-Based Assays for Tumor Cell Invasion

cis-ACCP serves as a reliable positive control or experimental inhibitor in cell-based Matrigel invasion assays. The documented 90% reduction in tumor cell invasion at 100 µM provides a clear and quantitative benchmark for assessing the effects of genetic manipulations, other compounds, or varying experimental conditions on MMP-2/9-dependent cellular invasiveness .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-ACCP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.